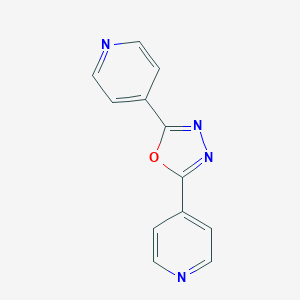

2,5-Bis(4-pyridyl)-1,3,4-oxadiazole

Descripción

Significance of 1,3,4-Oxadiazole (B1194373) Scaffolds in Academic Research

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a prevalent feature in a multitude of compounds that exhibit a wide spectrum of biological activities and material properties. In the realm of medicinal chemistry, 1,3,4-oxadiazole derivatives are recognized for their diverse pharmacological profiles, which encompass antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. tandfonline.comnih.govresearchgate.netmdpi.comnih.gov The stability of the oxadiazole ring and its capacity to act as a bioisostere for ester and amide groups make it an attractive scaffold for the design of new therapeutic agents. nih.gov For instance, the commercially available antibiotic Furamizole and the antihypertensive agent Tiodazosin both contain the 1,3,4-oxadiazole nucleus. tandfonline.commdpi.com

Beyond its medicinal applications, the 1,3,4-oxadiazole core is integral to the development of advanced materials. nih.gov Its rigid, planar structure and electron-deficient nature contribute to unique photophysical and electronic properties. Consequently, these compounds are investigated for their potential use as electron-transporting materials, luminescent materials, and corrosion inhibitors. nih.gov The versatility of the 1,3,4-oxadiazole scaffold allows for the synthesis of a vast library of derivatives with tailored properties, fueling ongoing research in various scientific disciplines.

Table 1: Reported Biological Activities of 1,3,4-Oxadiazole Derivatives

| Biological Activity | References |

|---|---|

| Antibacterial | tandfonline.commdpi.commdpi.com |

| Antifungal | tandfonline.commdpi.commdpi.com |

| Antiviral | nih.govmdpi.com |

| Anti-inflammatory | tandfonline.comnih.govjchemrev.com |

| Analgesic | nih.govnih.gov |

| Anticancer | tandfonline.commdpi.comnih.gov |

| Antitubercular | tandfonline.comnih.gov |

| Monoamine Oxidase (MAO) Inhibitory | tandfonline.comnih.gov |

| Antioxidant | tandfonline.comnih.gov |

Contextualization of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole as a Key Research Molecule

Within the extensive family of 1,3,4-oxadiazole derivatives, this compound (C₁₂H₈N₄O) has emerged as a particularly significant molecule in academic research. This symmetrical compound features a central 1,3,4-oxadiazole ring flanked by two pyridyl groups at the 2 and 5 positions. Its rigid and linear geometry, a consequence of the planarity of both the oxadiazole and pyridyl rings, makes it an exceptional building block, or ligand, for the construction of supramolecular architectures.

The nitrogen atoms of the pyridyl groups readily coordinate with metal ions, facilitating the self-assembly of intricate structures such as coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their potential applications in areas like gas storage, catalysis, and sensing. For example, this compound has been utilized to construct frameworks with transition metals like copper and cobalt, resulting in novel two- and three-dimensional networks. researchgate.net The ability of this molecule to act as a bridging ligand, connecting multiple metal centers, is fundamental to the formation of these extended structures.

Furthermore, the conjugated π-system that extends across the entire molecule imparts it with interesting photophysical properties, including fluorescence. This has led to its investigation as a component in fluorescent sensors for the detection of metal ions. The combination of its well-defined structural characteristics and its versatile coordination and photophysical properties firmly establishes this compound as a key research molecule in the fields of coordination chemistry, materials science, and beyond.

Table 2: Properties and Applications of this compound

| Property/Application | Description | References |

|---|---|---|

| Molecular Formula | C₁₂H₈N₄O | nih.gov |

| Structure | A central 1,3,4-oxadiazole ring with pyridyl groups at the 2 and 5 positions. | |

| Key Feature | Rigid, linear, and planar structure with dual pyridyl nitrogen donors. | |

| Primary Application | Building block for coordination polymers and metal-organic frameworks (MOFs). | |

| Other Applications | Fluorescent sensors for heavy metal detection. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dipyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGFSQOCKQVECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351425 | |

| Record name | 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15420-02-7 | |

| Record name | 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15420-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,5 Bis 4 Pyridyl 1,3,4 Oxadiazole and Its Derivatives

Cyclodehydration Approaches for 1,3,4-Oxadiazoles

The most prevalent and direct route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. rsc.orgrsc.org This transformation necessitates the removal of a water molecule to facilitate ring closure, a process promoted by a variety of dehydrating agents. rsc.orgnih.gov

N,N'-Diacylhydrazine Cyclization

The cornerstone of this approach is the formation of an N,N'-diacylhydrazine intermediate. This precursor is typically synthesized by reacting a hydrazide with a carboxylic acid or its corresponding acid chloride. researchgate.net The subsequent intramolecular cyclization of the diacylhydrazine yields the desired 1,3,4-oxadiazole (B1194373) ring. This method's popularity stems from its reliability and the ready availability of starting materials. rsc.orgrsc.org For instance, symmetrical 2,5-dialkyl-1,3,4-oxadiazoles have been successfully synthesized using this multi-step method employing commercially available acid chlorides and hydrazine (B178648) hydrate. researchgate.net

Role of Dehydrating Reagents

The critical step of cyclodehydration is facilitated by a range of reagents that effectively remove water and drive the reaction towards the oxadiazole product. Commonly employed dehydrating agents include:

Polyphosphoric Acid (PPA): A widely used and effective reagent for promoting the cyclization of N,N'-diacylhydrazines. mdpi.commdpi.com

Phosphorus Oxychloride (POCl₃): Another powerful dehydrating agent frequently used for this transformation. nih.govmdpi.com However, its toxicity and corrosive nature necessitate careful handling. nih.gov

Other Reagents: A variety of other reagents have also been successfully utilized, such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), triflic anhydride, and Burgess reagent. nih.govmdpi.com The choice of reagent can be influenced by factors like substrate tolerance, reaction conditions, and desired yield. rsc.org

Table 1: Common Dehydrating Agents in N,N'-Diacylhydrazine Cyclization

| Dehydrating Agent | Chemical Formula | Reference |

| Polyphosphoric Acid | H(n+2)P(n)O(3n+1) | mdpi.commdpi.com |

| Phosphorus Oxychloride | POCl₃ | nih.govmdpi.com |

| Thionyl Chloride | SOCl₂ | nih.gov |

| Phosphorus Pentoxide | P₂O₅ | nih.gov |

| Triflic Anhydride | (CF₃SO₂)₂O | nih.gov |

| Burgess Reagent | C₈H₁₈N₂O₄S | mdpi.com |

Oxidative Cyclization Techniques

An alternative and powerful strategy for synthesizing 1,3,4-oxadiazoles involves the oxidative cyclization of hydrazide-hydrazone derivatives. researchgate.net This method offers a different synthetic pathway and can be particularly useful for certain substrates.

Hydrazide-Hydrazone Oxidation

In this approach, a hydrazide is first condensed with an aldehyde to form a hydrazide-hydrazone intermediate. This intermediate then undergoes an oxidative cyclization to form the 1,3,4-oxadiazole ring. This method has been successfully employed for the synthesis of a variety of 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net

Utilization of Oxidizing Agents

The key to this technique lies in the selection of an appropriate oxidizing agent to facilitate the ring closure. A range of oxidants have been explored for this purpose:

Mercury Oxide (HgO): In the presence of iodine, mercury oxide has been used for the preparation of 2-aryl-1,3,4-oxadiazoles substituted at the 5-position. mdpi.com

Cerium Ammonium Nitrate (CAN): This reagent is another example of an oxidizing substance used to obtain 1,3,4-oxadiazole derivatives via oxidative cyclization of N-acylhydrazones. mdpi.commdpi.com

Other Oxidants: Other oxidizing agents such as bromine (Br₂), potassium permanganate (B83412) (KMnO₄), lead(IV) oxide (PbO₂), and chloramine-T have also been effectively used in these cyclizations. mdpi.commdpi.comnih.gov The choice of oxidant can influence the reaction efficiency and product yield.

Table 2: Oxidizing Agents for Hydrazide-Hydrazone Cyclization

| Oxidizing Agent | Chemical Formula | Reference |

| Mercury Oxide | HgO | mdpi.com |

| Cerium Ammonium Nitrate | (NH₄)₂Ce(NO₃)₆ | mdpi.commdpi.com |

| Bromine | Br₂ | mdpi.com |

| Potassium Permanganate | KMnO₄ | mdpi.com |

| Lead(IV) Oxide | PbO₂ | mdpi.com |

| Chloramine-T | C₇H₇ClNNaO₂S | mdpi.commdpi.com |

Huisgen Reaction for 2,5-Disubstituted 1,3,4-Oxadiazoles

The Huisgen 1,3-dipolar cycloaddition offers a distinct and elegant approach to the synthesis of five-membered heterocycles, including 1,3,4-oxadiazoles. organic-chemistry.org This reaction involves the cycloaddition of a 1,3-dipolar compound with a dipolarophile. sphinxsai.com

Specifically for 1,3,4-oxadiazoles, the Huisgen reaction can be employed by reacting 5-substituted 1H-tetrazoles with electrophiles like carboxylic acid anhydrides or acid chlorides. acs.org This method is valued for its efficiency and clean reaction profiles, providing a convergent pathway to 2,5-disubstituted 1,3,4-oxadiazoles. acs.org The reaction proceeds through the formation of an acyltetrazole intermediate, which then rearranges to the final oxadiazole product. researchgate.net This methodology allows for considerable flexibility in introducing diverse substituents at both the 2- and 5-positions of the oxadiazole ring. acs.org A metal-free protocol has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using a Ugi-tetrazole/Huisgen sequence, highlighting the versatility of this reaction. acs.org

Copper-Catalyzed Synthetic Routes

Copper-catalyzed reactions offer an effective pathway for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. A notable one-pot method involves the dual oxidation of arylacetic acids and hydrazides. nih.govnih.govacs.org This approach utilizes copper(II) triflate (Cu(OTf)₂) as a catalyst and molecular oxygen as the sole oxidant. organic-chemistry.org The reaction proceeds via an oxidative decarboxylation of the arylacetic acid, followed by the oxidative functionalization of an imine C-H bond. nih.govnih.govacs.org This method is advantageous due to its efficiency, avoidance of expensive ligands, and generally high yields. nih.govnih.govacs.org

While a specific copper-catalyzed synthesis for 2,5-bis(4-pyridyl)-1,3,4-oxadiazole is not extensively detailed in the reviewed literature, a relevant experimental procedure involves the synthesis of a copper(II) coordination polymer. In this synthesis, this compound is reacted with copper chloride in N,N'-dimethylformamide, followed by the addition of aniline (B41778) to yield black block crystals of the coordination polymer. nih.gov This demonstrates the compound's ability to coordinate with copper ions, a principle that underlies many copper-catalyzed reactions.

A general protocol for the copper-catalyzed synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves heating a mixture of a hydrazide and an arylacetic acid with a copper catalyst in a suitable solvent like DMF at elevated temperatures. nih.govnih.govacs.org

Table 1: Key Features of Copper-Catalyzed Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

| Feature | Description | Reference |

| Catalyst | Copper(II) triflate (Cu(OTf)₂) | organic-chemistry.org |

| Oxidant | Molecular oxygen (O₂) | nih.govnih.govacs.org |

| Key Steps | Oxidative decarboxylation and imine C-H functionalization | nih.govnih.govacs.org |

| Advantages | One-pot synthesis, high efficiency, no expensive ligands | nih.govnih.govacs.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including 1,3,4-oxadiazoles. nih.gov This method often leads to cleaner reactions with shorter processing times compared to conventional heating. researchgate.net

A general approach for the microwave-assisted synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles involves the reaction of isoniazid (B1672263) (isonicotinic acid hydrazide) with various aromatic aldehydes. nih.gov In a typical procedure, a mixture of isoniazid and an aromatic aldehyde in a minimal amount of a high-boiling solvent like DMF is irradiated with microwaves. nih.gov The reaction is typically completed within minutes, and the product can be isolated by simple precipitation and recrystallization. nih.gov

Another microwave-assisted method involves the cyclodehydration of diacylhydrazines using a dehydrating agent like phosphorus oxychloride. researchgate.net This method has been successfully employed for the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours to days | Minutes | researchgate.net |

| Yields | Often moderate | Generally higher | researchgate.net |

| Purity | May require extensive purification | Often cleaner products | researchgate.net |

| Energy Source | Conduction heating | Direct interaction with molecules | nih.gov |

Derivatization and Functionalization Strategies

The functionalization of this compound is crucial for modulating its properties for specific applications. Key strategies include the modification of the pyridyl nitrogen atoms and the introduction of functional groups.

Modification of Pyridyl Moieties

The nitrogen atoms of the pyridyl rings in this compound are susceptible to electrophilic attack, allowing for various modifications. A primary strategy is N-alkylation or quaternization, which involves reacting the parent compound with an alkyl halide. This reaction introduces a positive charge on the pyridyl nitrogen, enhancing the compound's solubility in polar solvents and altering its electronic properties.

While specific literature on the direct N-alkylation of this compound is limited, the general reactivity of pyridines suggests that this transformation is feasible. The reaction would typically involve heating the oxadiazole with an excess of an alkylating agent, such as methyl iodide or ethyl bromide, in a suitable solvent like acetonitrile (B52724) or DMF.

Introduction of Carboxymethylamino Groups

The introduction of carboxymethylamino groups onto the 1,3,4-oxadiazole scaffold is a valuable derivatization for applications in coordination chemistry and biomedicine. mdpi.com A multi-step synthetic route has been developed for the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles bearing these functional groups, and a similar strategy could be adapted for the pyridyl analogue. mdpi.comnih.gov

This synthetic approach involves two key steps:

Introduction of a leaving group: The first step would involve the introduction of a reactive handle, such as a bromoalkyl group, onto the pyridyl rings. However, a more direct approach for the target molecule would be to first quaternize the pyridyl nitrogen with a reagent containing a haloalkyl group, for example, an ω-bromoalkylating agent.

Nucleophilic substitution and hydrolysis: The resulting quaternized intermediate can then undergo nucleophilic substitution with a protected aminodicarboxylate, such as diisopropyl iminodiacetate. nih.gov The reaction is typically carried out in the presence of a base like sodium carbonate in a solvent like acetonitrile. nih.gov The final step involves the hydrolysis of the ester groups, usually with a base like sodium hydroxide (B78521) in an aqueous methanol (B129727) solution, to yield the desired carboxymethylamino derivative. nih.gov

A similar microwave-assisted synthesis has been reported for unsymmetrical 5-phenyl-1,3,4-oxadiazoles containing a bis(carboxymethyl)amino group, highlighting the utility of this functionalization strategy. mdpi.com

Table 3: General Strategy for the Synthesis of Carboxymethylamino Derivatives

| Step | Description | Reagents and Conditions | Reference |

| 1 | Introduction of a reactive handle (e.g., bromoalkylation) | Bromoalkylating agent, suitable solvent | nih.gov |

| 2 | Nucleophilic substitution | Diisopropyl iminodiacetate, Na₂CO₃, Acetonitrile | nih.gov |

| 3 | Hydrolysis | NaOH, Methanol/Water | nih.gov |

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the chemical environment of specific nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole, the symmetrical nature of the molecule simplifies the expected signals. The pyridine (B92270) rings each contain two sets of chemically equivalent protons. The protons ortho to the point of attachment to the oxadiazole ring (H-2' and H-6') and the protons meta to the attachment point (H-3' and H-5') are expected to give distinct signals.

Due to the electron-withdrawing nature of the 1,3,4-oxadiazole (B1194373) ring, the protons on the attached pyridine rings are deshielded, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted pyridine. The protons closer to the oxadiazole ring (ortho protons) are expected to be more deshielded than the meta protons. The signals for the pyridyl protons typically appear as multiplets in the aromatic region of the spectrum. For similar 2,5-diaryl-1,3,4-oxadiazole structures, the aromatic protons generally resonate between δ 6.9 and 8.9 ppm.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-2', H-6' | ~8.8 - 8.9 | d | ~6.0 |

| Pyridine H-3', H-5' | ~7.9 - 8.0 | d | ~6.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Similar to the ¹H NMR, the symmetry of this compound results in a reduced number of signals. The carbon atoms of the oxadiazole ring are highly deshielded and appear at a characteristic downfield shift. Research on various 2,5-disubstituted 1,3,4-oxadiazoles indicates that the carbon atoms of the oxadiazole ring typically resonate in the range of δ 162-171 ppm. The carbon atoms of the pyridine rings also show distinct signals, with the carbon atom attached to the oxadiazole ring being the most deshielded.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Oxadiazole C-2, C-5 | ~164.5 |

| Pyridine C-4' | ~139.0 |

| Pyridine C-2', C-6' | ~151.0 |

| Pyridine C-3', C-5' | ~121.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxadiazole ring, as well as the vibrations of the pyridine rings. The C=N stretching vibration in 1,3,4-oxadiazoles typically appears in the region of 1610-1650 cm⁻¹. The C-O-C stretching of the oxadiazole ring is often observed around 1020-1070 cm⁻¹ and sometimes a second band around 1240 cm⁻¹. The aromatic C-H stretching of the pyridine rings is expected above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3050 - 3100 |

| C=N (Oxadiazole & Pyridine) | Stretching | ~1615 |

| C=C (Pyridine) | Stretching | ~1500, 1410 |

| C-O-C (Oxadiazole) | Stretching | ~1060, 1250 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (224.22 g/mol ). The fragmentation pattern can be complex but is expected to involve the cleavage of the oxadiazole ring and the pyridine rings. Common fragmentation pathways for similar structures involve the loss of small neutral molecules like HCN, CO, and N₂.

| m/z | Assignment |

|---|---|

| 224 | [M]⁺˙ (Molecular Ion) |

| 196 | [M - CO]⁺˙ |

| 118 | [C₅H₄N-C≡N]⁺˙ |

| 104 | [C₅H₄N-CN]⁺ |

| 78 | [C₅H₄N]⁺˙ (Pyridine) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₂H₈N₄O), the calculated exact mass of the molecular ion [M]⁺˙ is 224.0698. researchgate.net HRMS is crucial for confirming the molecular formula of a newly synthesized compound and for distinguishing between ions of the same nominal mass but different elemental compositions.

| Ion | Calculated Exact Mass | Observed Exact Mass |

|---|---|---|

| [C₁₂H₈N₄O]⁺˙ | 224.0698 | (To be determined experimentally) |

Electrospray Ionization Mass Spectrometry (ESI/MS) in Complex Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the characterization of 1,3,4-oxadiazole derivatives and their coordination complexes. This soft ionization technique allows for the analysis of thermally labile and high molecular weight compounds by transferring ions from solution into the gas phase. In the analysis of complex molecules, ESI-MS can provide information on the molecular weight of the parent compound and its fragments.

For this compound, with a molecular formula of C₁₂H₈N₄O and a monoisotopic mass of 224.0698 Da, ESI-MS is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 225.0776. nih.gov In studies of related oxadiazole-containing complexes, the addition of salts like sodium chloride can facilitate the formation of sodiated adducts, [M+Na]⁺, which can aid in the identification and characterization of the compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) is often employed in conjunction with ESI to confirm the elemental composition of the synthesized compounds with high accuracy. mdpi.com For instance, in the characterization of similar heterocyclic systems, HRMS data has been used to validate the successful synthesis of the target molecules. mdpi.com

When this compound is part of a larger, more complex structure, such as an oligosaccharide antibiotic, multi-stage mass spectrometry (MSⁿ) can be utilized. This technique allows for the sequential fragmentation of ions, providing detailed structural information and aiding in the sequencing of the constituent parts of the molecule. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined values are then compared with the theoretically calculated values based on the compound's molecular formula to assess its purity.

For this compound (C₁₂H₈N₄O), the theoretical elemental composition can be calculated as follows:

Carbon (C): 64.28%

Hydrogen (H): 3.60%

Nitrogen (N): 24.99%

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 64.28 | Data not available in search results |

| Hydrogen (H) | 3.60 | Data not available in search results |

| Nitrogen (N) | 24.99 | Data not available in search results |

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structures

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been successfully applied to this compound, providing detailed information about its molecular and supramolecular structure.

The crystal structure of this compound has been determined to be monoclinic with the space group C2/c. chemicalbook.com The unit cell parameters are reported as a = 5.3129(9) Å, b = 12.142(3) Å, c = 16.771(3) Å, and β = 93.41(2)°. chemicalbook.com In the crystalline state, the molecules are nearly planar and form stacks, a common feature for 2,5-diaryl-1,3,4-oxadiazoles. chemicalbook.com These stacks are stabilized by π-π interactions between the aromatic rings of adjacent molecules.

The supramolecular architecture is further influenced by weak intermolecular interactions, such as C-H···N hydrogen bonds, which connect the molecules into more extended networks. documentsdelivered.com The specific conformation of the pyridyl rings relative to the central oxadiazole ring is also a key structural feature. For instance, the isomeric 2,5-bis(2-pyridyl)-1,3,4-oxadiazole adopts a cisoid conformation, which can lead to the formation of helical superstructures. chemicalbook.com The ability of the pyridyl nitrogen atoms to participate in hydrogen bonding and coordination to metal centers makes this compound a versatile building block for the construction of coordination polymers and metal-organic frameworks (MOFs). chemicalbook.comdocumentsdelivered.com

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | chemicalbook.com |

| Space Group | C2/c | chemicalbook.com |

| a (Å) | 5.3129(9) | chemicalbook.com |

| b (Å) | 12.142(3) | chemicalbook.com |

| c (Å) | 16.771(3) | chemicalbook.com |

| β (°) | 93.41(2) | chemicalbook.com |

Surface Analytical Techniques (e.g., Scanning Electron Microscopy (SEM), X-ray Photoelectron Spectroscopy (XPS), Raman Spectroscopy) for Adsorption Studies

Surface analytical techniques are crucial for understanding how this compound interacts with surfaces, which is particularly relevant for its applications in areas like catalysis, sensing, and as a corrosion inhibitor.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography. In the context of materials science, SEM would be used to visualize the morphology of thin films or coatings containing this compound, revealing details about their homogeneity, grain size, and the presence of any defects. For example, in studies of related cyclotriphosphazenes bearing 1,3,4-oxadiazole groups, SEM has been used to show that the resulting thin films have homogeneous surfaces without defects. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound adsorbed on a metal surface, XPS could identify the presence of C, N, and O, and more importantly, provide information on the chemical environment of the nitrogen atoms (pyridinic vs. oxadiazole) and how they interact with the substrate.

Raman Spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It is a powerful tool for identifying molecules and studying their chemical bonding. The Raman spectrum of 1,2,5-oxadiazole has been studied to make vibrational assignments of its fundamental frequencies. nih.gov For this compound, Raman spectroscopy could be used to study its adsorption on surfaces by monitoring changes in the vibrational frequencies of the pyridyl and oxadiazole rings upon interaction with a substrate. These changes can provide insights into the orientation of the molecule on the surface and the nature of the adsorbate-substrate bond.

Hirshfeld Surface Analysis is a method used to visualize and quantify intermolecular interactions within a crystal. In a study of a nickel(II) complex with this compound, Hirshfeld surface analysis was employed to investigate the intermolecular interactions in the crystal packing, highlighting the importance of hydrogen bonds and π-π stacking interactions in the formation of the three-dimensional network. mdpi.comchemicalbook.com

Computational and Theoretical Investigations of 2,5 Bis 4 Pyridyl 1,3,4 Oxadiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost. ajchem-a.com For 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole, DFT calculations have been instrumental in understanding its fundamental electronic characteristics and predicting its reactivity.

Electronic Structure Analysis

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in determining its chemical reactivity and photophysical properties. ajchem-a.com DFT calculations, often employing hybrid functionals like B3LYP, are used to determine the energies and spatial distributions of these orbitals. scholarsresearchlibrary.comresearchgate.net

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound and its derivatives, the HOMO is typically localized on the electron-rich pyridyl rings, while the LUMO is often centered on the electron-deficient oxadiazole ring. researchgate.net This separation of frontier orbitals has implications for its use in electronic devices and as a ligand in coordination chemistry. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of 2,5-Bis(n-pyridyl)-1,3,4-oxadiazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 2,5-Bis(2-pyridyl)-1,3,4-oxadiazole | -6.83 | -1.52 | 5.31 |

| 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole | -6.91 | -1.58 | 5.33 |

| This compound | -6.95 | -1.62 | 5.33 |

Note: These values are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation. Data is conceptually derived from studies on similar oxadiazole derivatives. researchgate.net

Prediction of Interaction Sites (e.g., Fukui Indices)

To pinpoint the most reactive sites within a molecule, computational chemists employ reactivity descriptors derived from DFT, such as Fukui functions. scholarsresearchlibrary.comresearchgate.net These indices quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule, thereby identifying regions susceptible to nucleophilic or electrophilic attack. researchgate.net

For this compound, Fukui function analysis can reveal that the nitrogen atoms of the pyridyl rings are likely sites for electrophilic attack (protonation or coordination to a metal ion), while the carbon atoms of the oxadiazole ring may be susceptible to nucleophilic attack. This information is invaluable for understanding its coordination chemistry and potential reaction mechanisms. scholarsresearchlibrary.comresearchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the conformational changes, solvent interactions, and binding processes of this compound. nih.gov

In the context of its use as a ligand in metal-organic frameworks or as a potential therapeutic agent, MD simulations can predict how the molecule will orient itself in a binding pocket or how it will interact with a surface. For instance, simulations can reveal the stability of different conformations (e.g., cisoid vs. transoid) of the pyridyl rings relative to the central oxadiazole ring, which can influence its ability to bridge metal centers in coordination polymers. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds against a biological target, such as an enzyme or receptor. nih.govmdpi.com

For this compound and its derivatives, molecular docking studies can be employed to investigate their potential as inhibitors of specific enzymes. mdpi.com For example, by docking the molecule into the active site of a target protein, researchers can predict its binding affinity and identify the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex. nih.govmdpi.com These insights can guide the rational design of more potent and selective inhibitors.

Pharmacokinetic and Toxicological Predictions (ADMET Studies)

Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. nih.gov In silico ADMET prediction models have become increasingly sophisticated, allowing for the early assessment of a compound's drug-likeness and potential liabilities. mdpi.com

For this compound, these predictive models can estimate properties such as its oral bioavailability, blood-brain barrier penetration, and potential for causing toxicity. nih.gov For instance, predictions might suggest that the molecule has good membrane permeability but may be a substrate for certain metabolic enzymes. mdpi.com This information is crucial for prioritizing compounds for further experimental testing and for identifying potential issues that may need to be addressed through chemical modification.

Table 2: Illustrative In Silico ADMET Predictions for this compound

| Property | Predicted Value | Implication |

| Lipinski's Rule of Five | Compliant | Good drug-like properties |

| Oral Bioavailability | Moderate | May require formulation strategies for oral delivery |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |

| Ames Mutagenicity | Low probability | Reduced risk of carcinogenicity |

| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity |

Note: These are hypothetical predictions based on the general characteristics of similar heterocyclic compounds and the capabilities of ADMET prediction software. Actual values would require specific in silico modeling. nih.govmdpi.com

Quantum Chemical Studies on Corrosion Inhibition Mechanisms

Quantum chemical calculations, particularly DFT, have proven to be highly effective in elucidating the mechanisms by which organic molecules inhibit the corrosion of metals. scholarsresearchlibrary.comresearchgate.net These studies correlate a molecule's electronic properties with its ability to adsorb onto a metal surface and form a protective layer. researchgate.net

For this compound, quantum chemical studies have shown that its effectiveness as a corrosion inhibitor for mild steel in acidic media is related to its electronic structure. researchgate.net The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons, as well as the π-electrons of the aromatic rings, allows the molecule to adsorb onto the metal surface through both chemical and physical interactions. Parameters such as the HOMO energy (related to the ability to donate electrons to the vacant d-orbitals of the metal) and the LUMO energy (related to the ability to accept electrons from the metal) are key determinants of its inhibition efficiency. researchgate.netresearchgate.net The planarity of the molecule also facilitates strong adsorption onto the metal surface.

Advanced Research Applications of 2,5 Bis 4 Pyridyl 1,3,4 Oxadiazole

Coordination Chemistry and Metal-Organic Framework (MOF) Research

The rational design and construction of functional coordination architectures, which are built from the assembly of organic ligands and metal centers, have garnered continuous interest. oup.com The ligand 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole, with its rigid, planar structure and dual pyridyl nitrogen donors, is an exemplary building block for creating coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a bridging ligand facilitates the formation of multidimensional architectures.

Ligand Design Principles for Coordination Polymers

The construction of innovative coordination architectures with desired structures and functions heavily relies on the selection of appropriate organic ligands. oup.com this compound is considered an angular dipyridyl-type building block. oup.com Its rigid and linear nature, coupled with the presence of two nitrogen donor atoms on the terminal pyridine (B92270) rings, makes it an excellent candidate for constructing a wide array of coordination polymers. oup.com The angle of approximately 137° between the central oxadiazole ring and the two nitrogen atoms of the 4-pyridines is a key characteristic influencing the geometry of the resulting metal complexes. nih.gov The π-conjugation within the molecule also contributes to the stability and electronic properties of the resulting frameworks.

Synthesis and Characterization of Metal Complexes

The versatility of this compound as a ligand is demonstrated by its ability to form complexes with a variety of transition metal ions. These complexes are typically synthesized through solution-based methods, often involving the reaction of the ligand with a metal salt in a suitable solvent or solvent mixture. nih.govresearchgate.net The resulting structures range from discrete mononuclear molecules to infinite one-, two-, and three-dimensional networks. oup.comresearchgate.net

The characterization of these complexes is crucial to understanding their structure and properties. Common analytical techniques include single-crystal X-ray diffraction, which provides detailed information about the crystal structure and coordination geometry. Spectroscopic methods such as Infrared (IR) and UV-Vis spectroscopy confirm the coordination of the ligand to the metal center.

Below is a summary of research findings on complexes with various metal ions:

| Metal Ion | Resulting Complex/Architecture | Key Findings & Characterization |

| Cu(II) | A three-dimensional chiral motif with rhombus channels was formed with Cu(II) sulfate. researchgate.net A two-dimensional rhombus-grid-type layer was observed with Cu(II) perchlorate (B79767). nih.govresearchgate.net A mononuclear complex was unexpectedly formed with Cu(II) acetate (B1210297). nih.govmdpi.com | The use of different copper(II) salts (sulfate, perchlorate, acetate) leads to significantly different architectures, highlighting the influence of counterions. nih.govresearchgate.net Structures were determined by single-crystal X-ray analysis. researchgate.net |

| Mn(II) | A mononuclear molecule, Mn(L)2(H2O)2(CH3CN)22(CH3CN)2, was synthesized. researchgate.net This self-assembles into a 2D supramolecular network through hydrogen bonding and π–π stacking. researchgate.net | The manganese center is coordinated to two ligands and water molecules. researchgate.net The overall structure is a testament to the interplay of coordination bonds and non-covalent interactions. |

| Fe(II/III) | A mononuclear complex, Fe(L)2(H2O)42·2L·2H2O, forms a 3D supramolecular network through hydrogen bonding. researchgate.net | The iron(II) center is in a high-spin state across a wide temperature range. researchgate.net |

| Ag(I) | A 2D coordination polymer with a (4,4) topology is formed. researchgate.net | The silver(I) ions are bridged by the ligand to create the network structure. researchgate.net |

| Cd(II) | Research indicates the formation of coordination polymers with Cd(II), though specific structural details in the provided context are limited. | The versatile coordination behavior of the ligand extends to cadmium(II) systems. |

| Co(II) | A novel two-dimensional network was formed with Co(II) sulfate. researchgate.net | The cobalt(II) complex showcases a distinct network topology compared to other metal ions. researchgate.netisca.me |

| Zn(II) | A one-dimensional tubular coordination polymer has been synthesized. researchgate.net Another study reports a polymeric structure with a distorted tetrahedral zinc center. nih.gov | The zinc(II) complexes exhibit interesting structural motifs, including tubular and zigzag chain structures. researchgate.netnih.gov |

Supramolecular Architectures and Networks

The coordination of this compound with metal ions leads to a rich diversity of supramolecular architectures. These range from simple discrete molecules to complex infinite networks in one, two, and three dimensions. oup.com The final architecture is a result of the interplay between the coordination geometry of the metal ion, the bridging nature of the ligand, and other non-covalent interactions.

For instance, a mononuclear manganese(II) complex extends into a two-dimensional supramolecular network through hydrogen bonding and π–π aromatic stacking interactions. researchgate.net Similarly, an iron(II) complex forms a three-dimensional network via hydrogen bonds. researchgate.net These examples underscore the critical role of weaker interactions in directing the assembly of higher-order structures. The resulting frameworks can exhibit interesting properties such as anion exchange, magnetism, fluorescence, and guest inclusion. oup.com

Influence of Counterions, Solvents, and Metal-to-Ligand Ratios on Assembly

The self-assembly process in coordination chemistry is highly sensitive to the reaction conditions. Several factors can significantly influence the final structure of the resulting coordination polymer or MOF. oup.com

Counterions: The nature of the counterion (anion) associated with the metal salt can have a profound impact on the coordination mode of the ligand and the final architecture. For example, in reactions with copper(II), using perchlorate, sulfate, or acetate salts results in dramatically different structures: a 3D chiral network, a 2D layered network, and a discrete mononuclear complex, respectively. nih.govresearchgate.net Studies with mercury(II) have also shown that anions like iodide, bromide, thiocyanate, azide, and nitrite (B80452) lead to different coordination polymers, ranging from 1D to 2D frameworks. rsc.org

Solvents: The solvent system used for the synthesis plays a crucial role. It can influence the solubility of the reactants and the resulting complex, and solvent molecules can sometimes be incorporated into the final structure as ligands or as guest molecules within the framework.

Corrosion Inhibition Studies

Beyond its applications in coordination chemistry, this compound and its derivatives have been investigated as effective corrosion inhibitors for various metals, particularly in acidic environments. ampp.org The effectiveness of these compounds stems from their ability to adsorb onto the metal surface and form a protective film. researchgate.net

Mechanistic Investigations of Adsorption on Metal Surfaces

The primary mechanism of corrosion inhibition by this compound involves its adsorption onto the metal surface. This process can be influenced by the chemical composition of the inhibitor, the nature of the metal surface, and the corrosive environment.

Carbon Steel: Studies on carbon steel in 1 M HCl solution have shown that this compound (referred to as 4-POX in the study) exhibits excellent anticorrosive properties. researchgate.net The inhibition efficiency increases with the concentration of the inhibitor, reaching up to 93.6% at 1 mM. researchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), indicate that these inhibitors act as mixed-type inhibitors. ampp.org The adsorption of the inhibitor molecules on the steel surface leads to the formation of a protective film, which reduces the number of active corrosion sites. researchgate.net Surface analysis techniques like SEM and XPS have confirmed the development of this protective layer. researchgate.net

Copper: While specific studies on copper with this compound were not detailed in the provided search results, the general principles of inhibition by heterocyclic compounds apply. The nitrogen and oxygen atoms in the oxadiazole ring, as well as the nitrogen atoms in the pyridyl groups, can act as active centers for adsorption on the copper surface. This interaction can involve the formation of coordinate bonds between the inhibitor molecules and copper atoms or ions, leading to a stable, protective film that hinders the corrosion process.

The adsorption process is often described by adsorption isotherms, such as the Langmuir isotherm, which provides insights into the interaction between the inhibitor and the metal surface. tandfonline.com The chemical structure of the inhibitor, including the presence of heteroatoms and π-electrons, plays a crucial role in the strength and nature of the adsorption.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | This compound |

| 4-POX | This compound |

| L | This compound |

| bpo | This compound |

| pmtpo | 2-(2-pyridylmethylthio)-5-(4-pyridyl)-1,3,4-oxadiazole |

Electrochemical Assessment of Inhibition Efficiency

The efficacy of this compound, often abbreviated as 4-POX, as a corrosion inhibitor for metals, particularly steel in acidic environments, has been extensively evaluated using a suite of electrochemical techniques. These methods provide quantitative insights into the protective mechanisms and efficiency of the inhibitor.

Weight Loss: Gravimetric or weight loss measurements are a fundamental method for assessing corrosion inhibition. Studies have demonstrated that the presence of this compound in a corrosive medium significantly reduces the weight loss of carbon steel. The inhibition efficiency (η%) has been shown to increase with the concentration of the inhibitor. For instance, in a 1 M HCl solution, an inhibition efficiency of up to 93.6% was achieved at a 1 mM concentration of 4-POX after 6 hours of immersion at 303 K. nih.govresearchgate.net This indicates the formation of a protective layer on the steel surface that mitigates the corrosive attack. nih.govresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to study the interface between the metal and the corrosive electrolyte. For this compound, EIS studies have revealed that the addition of the inhibitor to the corrosive solution leads to an increase in the charge transfer resistance and a decrease in the double-layer capacitance. researchgate.netresearchgate.net This is indicative of the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that hinders the charge transfer processes responsible for corrosion. researchgate.netresearchgate.net The Nyquist plots typically show an increase in the diameter of the semicircle with increasing inhibitor concentration, confirming the enhanced corrosion protection.

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current to determine the corrosion rate and the type of inhibition. Studies on this compound have shown that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov The polarization curves shift to lower current densities in the presence of the inhibitor, indicating a reduction in the corrosion rate.

Scanning Vibrating Electrode Technique (SVET): While direct SVET studies on this compound are not extensively documented in the provided results, research on the closely related compound 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol demonstrates the utility of this technique. ull.es SVET can map local current distributions over the surface of a corroding metal, providing valuable information on the homogeneity of the inhibitor film and the location of anodic and cathodic sites. ull.es For the thiol derivative, SVET, in combination with other electrochemical methods, revealed inhibition efficiencies exceeding 99% for copper corrosion, highlighting the formation of a compact and protective barrier film. ull.es It is plausible that SVET could be similarly applied to assess the localized corrosion inhibition performance of this compound.

| Technique | Key Findings for this compound | Inhibition Efficiency |

| Weight Loss | Inhibition efficiency increases with inhibitor concentration. | Up to 93.6% at 1 mM in 1 M HCl. nih.govresearchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Increased charge transfer resistance and decreased double-layer capacitance. | - |

| Potentiodynamic Polarization | Mixed-type inhibitor, suppressing both anodic and cathodic reactions. | - |

| Scanning Vibrating Electrode Technique (SVET) | (Data for a related compound) Reveals homogeneity of the inhibitor film and local current distribution. | >99% for a related thiol derivative on copper. ull.es |

Advanced Materials Science Research

The unique electronic and structural characteristics of this compound make it a promising candidate for various applications in advanced materials science.

Application in Organic Light-Emitting Diodes (OLEDs) as Electron Transport Materials

The 1,3,4-oxadiazole (B1194373) moiety is well-known for its electron-deficient nature, which facilitates electron transport. This property is crucial for the performance of Organic Light-Emitting Diodes (OLEDs). While specific studies on this compound in OLEDs were not found, the broader class of 2,5-diaryl-1,3,4-oxadiazoles are recognized as good electron-transporting materials. They are used to improve the efficiency of OLED devices by facilitating the injection and transport of electrons to the emissive layer.

Development of Luminescent Materials and Sensors

The rigid and planar structure of the this compound core, combined with the pyridyl units, can give rise to luminescent properties. The nitrogen atoms in the pyridyl rings can act as coordination sites for metal ions, leading to changes in the photophysical properties of the molecule. This makes such compounds potential candidates for the development of fluorescent sensors for detecting specific metal ions. For instance, a derivative of 2,5-bis(pyrazol-3-yl)-1,3,4-oxadiazole has been synthesized and its antimicrobial activity studied. cardiff.ac.uk

Incorporation into Heat-Resistant Polymers

The 1,3,4-oxadiazole ring is known for its high thermal and chemical stability. Incorporating this heterocycle into polymer backbones can enhance their thermal resistance. While specific research on incorporating this compound into heat-resistant polymers is not detailed in the provided results, the synthesis of a one-dimensional polymeric complex of a derivative, 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole, with ZnCl2 has been reported. nih.gov This demonstrates the feasibility of using pyridyl-functionalized oxadiazoles (B1248032) as building blocks for coordination polymers, which can exhibit high thermal stability.

Exploration as Nonlinear Optical (NLO) Active Materials

Molecules with a high degree of π-conjugation and an asymmetric distribution of electron density can exhibit nonlinear optical (NLO) properties. The structure of this compound, with its aromatic and heterocyclic rings, suggests potential for NLO activity. Although specific studies focusing on the NLO properties of this particular compound were not found in the search results, the general class of oxadiazole derivatives is being investigated for such applications.

Pharmacological Activity Research

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. nih.gov While direct and extensive pharmacological studies on this compound are not detailed in the provided results, research on related compounds provides insights into its potential. The class of 1,3,4-oxadiazoles has been investigated for various activities, including:

Antimicrobial Activity: Derivatives of 2,5-bis(heterocyclic)-1,3,4-oxadiazoles have shown moderate activity against bacteria such as Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli. cardiff.ac.uk

Anticonvulsant Activity: Certain 2,5-disubstituted-1,3,4-oxadiazole derivatives have been designed and synthesized as anticonvulsant agents. nih.gov

Anti-angiogenic Activity: Derivatives of 5-pyridin-4-yl-2-thioxo- nih.govresearchgate.netnih.govoxadiazol-3-yl have been designed as inhibitors of angiogenesis targeting VEGFR-2. benthamscience.com

Mitochondrial Uncouplers: nih.govull.esnih.govOxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives have been identified as mitochondrial uncouplers with potential therapeutic applications. nih.gov

Anticancer Activity and Mechanism of Action

The 1,3,4-oxadiazole nucleus is a prominent scaffold in the development of new anticancer agents due to its structural diversity and potent cytotoxic effects on various tumor cell lines. nih.govmdpi.com Derivatives of this heterocyclic system have demonstrated significant potential in oncology research.

Activity against Breast Cancer Cell Lines: Research has highlighted the efficacy of 1,3,4-oxadiazole derivatives against breast cancer. For instance, a series of novel 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential against the MDA-MB-231 breast adenocarcinoma cell line. nih.gov One promising compound, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole, showed a notable effect on this cell line. nih.gov In another study, newly designed 5-pyridyl-1,3,4-oxadiazole derivatives were tested against the MCF-7 breast cancer cell line. jst.go.jpnih.gov Several of these compounds exhibited potent cytotoxic activity, with some showing higher activity than the reference drug. jst.go.jpnih.gov Specifically, compounds designated as 18 and 22 in the study were found to be more active than the reference, with IC₅₀ values of 0.010 µM and 0.012 µM, respectively. nih.gov

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 18 | MCF-7 | 0.010 | nih.gov |

| Compound 22 | MCF-7 | 0.012 | nih.gov |

| Doxorubicin | MDA-MB-231 | ~10-50 (concentration used) | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, and its inhibition is a key mechanism for several anticancer drugs. mdpi.comnih.gov Research into 1,3,4-oxadiazole derivatives has shown their potential as EGFR inhibitors. mdpi.com Some benzimidazole (B57391) derivatives of 1,3,4-oxadiazole have demonstrated a stronger cytotoxic effect on MCF-7 breast cancer cells than the reference compound 5-fluorouracil (B62378) and were confirmed to bind to EGFR. mdpi.com A recent study focused on integrating the 1,3,4-oxadiazole moiety into a quinazoline (B50416) scaffold to design novel EGFR inhibitors. nih.gov One such compound, 4b , proved to be a potent inhibitor against the EGFRL858R/T790M mutant, which is responsible for clinical resistance to first- and second-generation EGFR inhibitors. nih.gov This compound also significantly inhibited the migration of A431 and NCI-H1975 cancer cells. nih.gov

Antibacterial and Antimicrobial Efficacy Studies

The 1,3,4-oxadiazole scaffold is a cornerstone in the search for new antimicrobial agents, with numerous derivatives showing broad-spectrum activity against various pathogens. nih.govmdpi.com The development of microbial resistance to existing drugs necessitates the synthesis of new compounds, and 2,5-disubstituted 1,3,4-oxadiazoles are a particularly important class in this effort. nih.govnih.gov

Studies on pyridine-clubbed 2,5-disubstituted-1,3,4-oxadiazole analogues have demonstrated their in-vitro antimicrobial activity against several ESKAPE pathogens. researchgate.net Compounds were tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net Certain derivatives exhibited significant activity, comparable to the standard drug Cefixime. researchgate.net For example, compounds 4d and 4f from one study showed notable inhibition against the selected microbial strains. researchgate.net Other research has shown that pyridinium-tailored 2,5-substituted-1,3,4-oxadiazole derivatives exhibit strong inhibition against plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, often exceeding the efficacy of control agents like bismerthiazol. capes.gov.br

| Compound/Derivative Class | Bacterial Strain | Activity/Zone of Inhibition (mm) | Reference |

| Pyridine Clubbed Oxadiazole (4d) | S. aureus | 21 | researchgate.net |

| Pyridine Clubbed Oxadiazole (4d) | E. coli | 20 | researchgate.net |

| Pyridine Clubbed Oxadiazole (4f) | S. aureus | 20 | researchgate.net |

| Pyridine Clubbed Oxadiazole (4f) | E. coli | 19 | researchgate.net |

| Cefixime (Standard) | S. aureus | 23 | researchgate.net |

| Cefixime (Standard) | E. coli | 22 | researchgate.net |

Antiviral Activity Investigations

Derivatives of 1,3,4-oxadiazole have been investigated for their potential as antiviral agents against a range of viruses. nih.govarkat-usa.org This class of compounds has shown promise in inhibiting viral replication and activity. For instance, certain 1,3,4-oxadiazole derivatives have been tested for their effectiveness against the influenza virus, with one derivative, 2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole , showing inhibitory effects as potent as the standard drug Amantadine. nih.gov Other studies have explored their role as inhibitors of the Dengue virus (DENV) NS5 polymerase, an enzyme essential for viral replication. nih.gov Furthermore, research has demonstrated the efficacy of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives against the tobacco mosaic virus. arkat-usa.org The broad spectrum of antiviral activity highlights the versatility of the 1,3,4-oxadiazole scaffold in developing new therapeutic agents. nih.govfrontiersin.orgmdpi.com

Antifungal Activity Research

The 1,3,4-oxadiazole nucleus is a key component in many compounds exhibiting significant antifungal properties. nih.govmdpi.com The rise of fungal resistance to existing treatments has spurred the development of new, more effective antifungal agents based on this scaffold. frontiersin.org

Research has shown that 2,5-disubstituted 1,3,4-oxadiazoles are effective against various fungal strains. nih.gov In one study, two new 1,3,4-oxadiazole compounds, LMM5 and LMM11 , were found to be effective against Candida albicans, both demonstrating a minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.org These compounds showed a persistent fungistatic effect over 36 hours, outperforming fluconazole (B54011) in the later stages of the time-kill curve analysis. frontiersin.org In vivo studies in a murine model of systemic candidiasis confirmed their efficacy, as they significantly reduced the fungal burden in the kidneys and spleen. frontiersin.org Another study involving pyridine-containing oxadiazoles also reported potent activity against Candida albicans and Aspergillus spp. researchgate.net

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

| LMM5 | Candida albicans | 32 | frontiersin.org |

| LMM11 | Candida albicans | 32 | frontiersin.org |

| Pyridine Clubbed Oxadiazole (4d) | Candida albicans | 18 (Zone of Inhibition in mm) | researchgate.net |

| Pyridine Clubbed Oxadiazole (4f) | Aspergillus spp. | 19 (Zone of Inhibition in mm) | researchgate.net |

| Econazole (Standard) | Candida albicans | 22 (Zone of Inhibition in mm) | researchgate.net |

Anti-inflammatory Activity Assessment

The 1,3,4-oxadiazole ring is a versatile pharmacophore that has been incorporated into various compounds demonstrating significant anti-inflammatory properties. nih.govresearchgate.net Research has focused on synthesizing and evaluating novel 2,5-disubstituted-1,3,4-oxadiazoles for their ability to mitigate inflammatory responses in both acute and chronic models. nih.gov

A study investigating two specific derivatives, 2-[3-acetyl-5-(pyridin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl] phenyl acetate (OSD) and 4-[3-acetyl-5-(pyridin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl] phenyl acetate (OPD) , revealed their anti-inflammatory potential. nih.gov In a carrageenan-induced rat paw edema model, OSD showed a substantial reduction in edema. nih.gov The anti-inflammatory effect of various 1,3,4-oxadiazole derivatives has been compared to standard drugs like Indomethacin, with some derivatives showing comparable efficacy. mdpi.com

| Compound | Model | Activity | Reference |

| OSD (100 mg/kg) | Carrageenan-induced paw edema | 60% reduction | nih.gov |

| OPD (100 mg/kg) | Carrageenan-induced paw edema | 32.5% reduction | nih.gov |

| Derivative 21i | Carrageenan-induced paw edema | 61.9% inhibition | mdpi.com |

| Indomethacin (20 mg/kg) | Carrageenan-induced paw edema | 64.3% inhibition | mdpi.com |

Herbicidal and Insecticidal Activity Studies

Beyond medicinal applications, compounds based on the 1,3,4-oxadiazole ring are recognized for their role as plant protection agents, exhibiting herbicidal, insecticidal, and fungicidal activities. mdpi.comresearchgate.net This has led to their investigation and development for agricultural use.

Insecticidal Activity: Symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (B1619165) (DCPO) is an example of a derivative with strong insecticidal activity against house flies and leaf rollers. mdpi.com More recent research has focused on designing novel pyridylpyrazole-4-carboxamides that incorporate a 1,3,4-oxadiazole ring. researchgate.net These compounds have been tested for their effectiveness against pests like the diamondback moth (Plutella xylostella). One such compound, N‐(4‐chloro‐2‐methyl‐6‐(5‐(4‐nitrophenyl)‐1,3,4‐oxadiazol‐2‐yl)phenyl)‐5‐methyl‐1‐(pyridin‐2‐yl)‐1H‐pyrazole‐4‐carboxamide (8h6) , showed significant insecticidal activity at various concentrations. researchgate.net

| Compound | Pest | Activity (%) at 100 μg mL⁻¹ | Reference |

| 8h6 | Diamondback moth | 67 | researchgate.net |

Herbicidal Activity: The 1,3,4-oxadiazole structure is present in known herbicides like oxadiazone. mdpi.com Studies on new 1,3,4-oxadiazole thioether derivatives have shown that some compounds exhibit herbicidal properties. nih.gov For example, compounds 5e and 5g from a particular study were noted to have a bleaching effect on weeds, indicating their potential as herbicides. nih.gov The development of novel HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, a class of herbicides, has also incorporated the oxadiazole moiety. acs.org

Structure-Activity Relationship (SAR) Analysis in Medicinal Chemistry

Structure-Activity Relationship (SAR) analysis is crucial for optimizing the therapeutic potential of lead compounds in medicinal chemistry. For the 1,3,4-oxadiazole class, SAR studies have provided valuable insights into how structural modifications influence biological activity.

In antimicrobial research, SAR studies have shown that the nature of the substituents on the aryl rings at the 2 and 5 positions of the oxadiazole core significantly impacts efficacy. nih.gov For example, against P. aeruginosa, the activity of 5-aryl-1,3,4-oxadiazole-2-thiols decreases in the order 4-NO₂ > 4-CH₃ ≥ 4-Cl ≥ 4-F ≥ 4-H. nih.govmdpi.com Lipophilicity is another critical factor; it is generally accepted that more lipophilic substitutions can enhance the transport of drug molecules across microbial membranes, thereby improving antimicrobial activity. nih.gov

In the context of antibiotics targeting penicillin-binding proteins, a systematic SAR study of 120 oxadiazole derivatives revealed that modifications to the group at the 5-position of the ring were critical for activity against Gram-positive bacteria like S. aureus. nih.gov

When comparing isomers, the 1,3,4-oxadiazole ring generally shows significantly lower lipophilicity compared to its 1,2,4-oxadiazole (B8745197) counterpart. acs.org This difference in physicochemical properties, driven by distinct charge distributions, also affects metabolic stability and aqueous solubility, often favoring the 1,3,4-oxadiazole isomer in drug design. acs.org These SAR findings are instrumental in guiding the rational design of new, more potent, and selective 1,3,4-oxadiazole-based agents for therapeutic and agricultural applications.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Derivatizations for Enhanced Performance

Future research will likely focus on the synthesis of novel derivatives of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole to enhance its performance in various applications. The core 1,3,4-oxadiazole (B1194373) ring is a critical site for modification that can significantly influence the pharmacological and material properties of the resulting compounds. mdpi.com By strategically introducing different functional groups onto the pyridyl rings or by replacing the pyridyl moieties with other heterocyclic or aromatic systems, researchers can fine-tune the molecule's electronic, optical, and biological characteristics.

For instance, the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives has yielded compounds with significant antioxidant and antibacterial activities. nih.gov One study reported that by fusing a naphthofuran ring at the fifth position and various heterocyclic amides at the second position of the oxadiazole core, novel derivatives with notable pharmacological relevance were created. nih.gov Similarly, the introduction of urea (B33335) moieties to 2,5-disubstituted-1,3,4-oxadiazole derivatives has led to the development of potent and selective monoamine oxidase-B (MAO-B) inhibitors. nih.gov

Future derivatization strategies could explore:

Introduction of electron-donating or electron-withdrawing groups: To modulate the molecule's photophysical properties for applications in organic light-emitting diodes (OLEDs) or sensors.

Incorporation of chiral auxiliaries: To induce chirality for applications in asymmetric catalysis or chiral separations.

Attachment of biocompatible polymers: To improve the pharmacokinetic profiles of derivatives intended for therapeutic use.

The following table details examples of derivatized 1,3,4-oxadiazoles and their observed properties.

| Derivative Class | Substituents | Observed Properties/Activities | Reference |

| 2,5-disubstituted-1,3,4-oxadiazoles | Naphthofuran and various heterocyclic amides | Antibacterial, Antioxidant | nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazoles | Varied aryl and heterocyclic groups with a urea moiety | Selective MAO-B inhibition | nih.gov |

| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Quinolin-4-yl and 3-methyl-4-nitrophenyl | Antibacterial against Staphylococcus epidermidis | mdpi.com |

| 2-(Coumarin-3-yl)-5-aryl-1,3,4-oxadiazoles | Coumarin and various aryl groups | Anti-inflammatory, Analgesic, Antimicrobial |

Development of Advanced Supramolecular Assemblies

This compound is an excellent candidate for the construction of advanced supramolecular assemblies, such as metal-organic frameworks (MOFs) and coordination polymers. Its rigid, linear geometry and the presence of two terminal pyridyl nitrogen atoms make it an ideal linker for connecting metal centers into extended one-, two-, or three-dimensional networks. researchgate.net

Researchers have successfully used this ligand to create novel coordination polymers with interesting topologies and properties. For example:

A three-dimensional chiral framework with rhombus channels was formed with Cu(II). researchgate.net

A two-dimensional network was achieved with Co(II). researchgate.net

A two-dimensional rhombus-grid-type layer was assembled with Cu(II) and perchlorate (B79767) anions. researchgate.net

One-dimensional helical chains have been formed when a derivative, 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole, was complexed with ZnCl2. nih.gov

Future work in this area could focus on:

Guest-Host Chemistry: Exploring the porous nature of these assemblies for gas storage (e.g., H₂, CO₂), separation, and sensing applications.

Functional MOFs: Incorporating catalytically active metal sites or photoresponsive components to create multifunctional materials.

Stimuli-Responsive Materials: Designing supramolecular structures that can change their properties in response to external stimuli like light, heat, or the presence of specific chemical species.

Targeted Drug Discovery and Mechanism Elucidation

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.comtandfonline.comjchemrev.com This broad bioactivity suggests that derivatives of this compound could be promising candidates for targeted drug discovery.

Future research should pivot towards a more targeted approach by:

Rational Drug Design: Using computational modeling and molecular docking studies to design derivatives that specifically interact with a particular biological target, such as an enzyme or a receptor. nih.gov For example, derivatives of 1,2,4-oxadiazole (B8745197) have been designed as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

Mechanism of Action Studies: Moving beyond preliminary screening to elucidate the precise molecular mechanisms by which these compounds exert their biological effects. This could involve cell-based assays, enzymatic inhibition studies, and 'omics' technologies.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds to understand the relationship between their chemical features and biological activity, which is crucial for optimizing potency and reducing potential toxicity. mdpi.com Studies have shown that the nature of the substituents at the 2 and 5 positions of the oxadiazole ring plays a dominant role in defining the pharmacological activity. mdpi.com

Integration into Hybrid Functional Materials

The integration of this compound and its derivatives into hybrid functional materials represents a burgeoning field with immense potential. Hybrid materials, which combine organic and inorganic components at the molecular level, can exhibit synergistic or entirely new properties.

The coordination polymers and MOFs discussed previously are prime examples of such hybrid materials. researchgate.net Future opportunities lie in creating more sophisticated systems, such as:

Luminescent Materials: The oxadiazole core is known for its electron-transporting and emissive properties. By combining it with emissive metal centers (e.g., lanthanides) or other organic chromophores, it is possible to develop novel hybrid materials for applications in OLEDs, chemical sensors, and bio-imaging.

Photocatalysts: Integrating the oxadiazole ligand into semiconductor-based hybrid materials could enhance charge separation and improve the efficiency of photocatalytic processes, such as water splitting or CO₂ reduction.

Electronic Components: The rigid, conjugated structure of the molecule makes it suitable for use in molecular electronics. Future research could explore its integration into thin-film transistors, memory devices, and other electronic components.

Q & A

Basic: What are the standard synthetic routes for preparing 2,5-bis(4-pyridyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. A common method involves reacting 4-pyridinecarboxylic acid derivatives with hydrazides in the presence of phosphoryl chloride (POCl₃). For example, refluxing equimolar amounts of 4-pyridinecarboxylic acid and 4-pyridinecarbonyl hydrazide in POCl₃ for 12 hours, followed by quenching with ice and recrystallization from ethanol, yields the product . Optimization includes controlling reaction temperature (reflux at ~110°C) and stoichiometry, with POCl₃ acting as both solvent and dehydrating agent. Purity can be enhanced via slow evaporation of ethanol to obtain single crystals for structural validation .

Basic: How is the structural planarity of this compound confirmed, and what intermolecular interactions stabilize its crystal lattice?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural analysis. The oxadiazole ring exhibits near-planarity (deviation <0.0021 Å), with dihedral angles between the oxadiazole core and pyridyl rings ranging from 8–11° . Intermolecular stabilization arises from π-π stacking (3.6–3.7 Å centroid distances) and weak C–H···N/O interactions. Notably, short contacts like C···O (2.9968 Å) and C–H···π interactions (3.3–3.5 Å) contribute to one-dimensional chain propagation .

Advanced: How can this compound be utilized in designing coordination polymers, and what factors influence their topology?